Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate (CAS 79607-24-2) is a heterocyclic compound belonging to the quinoline derivative class, which is a core scaffold in many biologically active molecules. It is typically synthesized via the Gould-Jacobs reaction pathway, involving the thermal cyclization of an aniline precursor with diethyl malonate derivatives. The compound presents as a stable, high-melting-point (284-290 °C) crystalline powder, a key attribute for handling, purification, and process consistency in demanding synthetic workflows. Its primary value lies in its function as a structurally defined, advanced intermediate for multi-step syntheses of complex pharmaceutical agents.
Procuring a generic quinoline-3-carboxylate substitute, such as the non-methylated analog or one with a different C-6 substituent (e.g., methoxy), is often unviable for high-value applications. The 6-methyl group is not an arbitrary feature; it imparts a specific electronic and steric profile to the quinoline core. This profile is critical for controlling the binding affinity and specificity of the final active pharmaceutical ingredient (API) for its biological target, as demonstrated in the development of potent quinoline-3-carboxamide modulators like Tasquinimod. Substitution at this position can drastically alter the therapeutic efficacy and off-target effects of the end-product, making this specific intermediate non-interchangeable for syntheses where target engagement is structurally sensitive.
This compound is a pre-cyclized intermediate, allowing procurement teams to bypass the challenging Gould-Jacobs reaction. This reaction often requires harsh, high-temperature thermal cyclization conditions to form the quinoline ring system from aniline and malonate precursors. For example, related syntheses require heating in a metal bath at 260–270 °C for one hour. Procuring this ready-made quinoline avoids the need for specialized high-temperature equipment and mitigates the risk of side-product formation and yield loss associated with such forcing conditions.
| Evidence Dimension | Required Reaction Temperature for Core Scaffold Synthesis |
| Target Compound Data | N/A (Scaffold is pre-formed) |
| Comparator Or Baseline | Gould-Jacobs synthesis from raw materials (e.g., p-toluidine and diethyl ethoxymethylenemalonate): 260–270 °C |
| Quantified Difference | Eliminates the need for a ~260 °C process step, reducing energy costs, equipment requirements, and process risk. |
| Conditions | Synthesis of the core 4-hydroxyquinoline ring system. |
For process chemists and production managers, this simplifies the synthetic route, improves safety, and increases the predictability and scalability of manufacturing complex downstream molecules.
This specific 6-methyl substituted quinoline is a key building block for synthesizing Tasquinimod, a clinical-stage oncology drug candidate. The final API, derived from this backbone, is an allosteric modulator of Histone Deacetylase 4 (HDAC4) and binds to its target S100A9 with nanomolar affinity. The structural integrity of this precursor, particularly the 6-methyl group, is essential for achieving the high-potency biological activity of the final molecule. Substituting this precursor with a non-methylated or otherwise altered analog would require re-validating the entire synthetic pathway and likely result in a final compound with inferior or unpredictable target engagement.
| Evidence Dimension | Biological Activity of Downstream API (Tasquinimod) |
| Target Compound Data | Serves as a precursor to Tasquinimod, which binds to S100A9 with nanomolar (nM) affinity. |
| Comparator Or Baseline | Generic or alternative quinoline backbones, which are not established precursors for this specific high-affinity ligand. |
| Quantified Difference | Enables synthesis of a final product with demonstrated high-value, nanomolar-level biological activity. |
| Conditions | Binding affinity assays for the S100A9 protein, a target in cancer therapy. |
For medicinal chemists and drug discovery teams, procuring this exact precursor provides a validated and direct route to synthesizing a well-characterized, potent biological modulator, saving significant development time and resources.
Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate is a crystalline solid with a high melting point of 284-290 °C. This contrasts sharply with key liquid or low-melting-point starting materials used in its de novo synthesis, such as 4-methylaniline (p-toluidine), which melts at 43-45 °C. The high thermal stability and solid form of the target compound simplify material handling, enable purification via standard recrystallization techniques, and contribute to superior long-term storage stability and batch-to-batch consistency. These are critical advantages in regulated environments like pharmaceutical manufacturing where precursor purity and stability are paramount.
| Evidence Dimension | Melting Point / Physical State at Room Temperature |
| Target Compound Data | 284-290 °C (Crystalline Solid) |
| Comparator Or Baseline | 4-methylaniline (a common precursor): 43-45 °C (Low-melting solid) |
| Quantified Difference | >240 °C higher melting point than a key starting material. |
| Conditions | Standard atmospheric pressure. |
This ensures reliable processability and simplifies meeting the stringent purity and stability requirements for pharmaceutical and high-tech material synthesis.
This compound is the right choice for research and development programs focused on synthesizing Tasquinimod or its analogs for investigating treatments for prostate cancer, multiple myeloma, or other solid tumors. Its specific structure is proven to be a viable backbone for final compounds with high-affinity binding to the S100A9 target.
Ideal for chemical manufacturing and process development where avoiding high-temperature, high-pressure cyclization reactions is a priority. Using this pre-formed quinoline simplifies the overall process, enhances safety, and improves the scalability and reproducibility of the synthesis of complex heterocyclic targets.
Serves as a reliable starting scaffold for medicinal chemistry programs building libraries of quinoline derivatives. The high stability and defined structure allow for consistent and predictable downstream functionalization, enabling the exploration of structure-activity relationships (SAR) around a biologically relevant core.